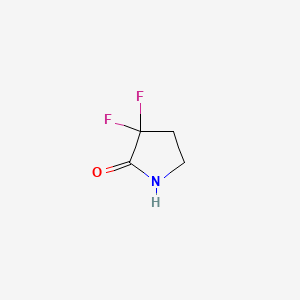

3,3-二氟吡咯烷-2-酮

描述

3,3-Difluoropyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C4H5F2NO. It is a derivative of pyrrolidinone, where two hydrogen atoms at the 3-position are replaced by fluorine atoms.

科学研究应用

3,3-Difluoropyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of advanced materials, including polymers and coatings.

作用机制

Target of Action

The primary target of 3,3-Difluoropyrrolidin-2-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.

Mode of Action

3,3-Difluoropyrrolidin-2-one interacts with its target, DPP-4, by inhibiting its action . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-like peptide-1), are responsible for stimulating insulin secretion. By inhibiting DPP-4, 3,3-Difluoropyrrolidin-2-one prevents the breakdown of these hormones, thereby enhancing their insulinotropic effects .

Pharmacokinetics

It’s known that the compound is absorbed rapidly in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .

Result of Action

The molecular and cellular effects of 3,3-Difluoropyrrolidin-2-one’s action include increased levels of incretin hormones, enhanced insulin secretion, reduced glucagon release, and lower blood glucose levels . These effects contribute to the compound’s potential use in the treatment of type 2 diabetes .

Action Environment

The action, efficacy, and stability of 3,3-Difluoropyrrolidin-2-one can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s physiological state, co-administered drugs, and genetic factors . .

生化分析

Biochemical Properties

3,3-Difluoropyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with nitric oxide synthase (NOS), particularly the inducible form (iNOS), which is responsible for the production of nitric oxide (NO) in macrophages. 3,3-Difluoropyrrolidin-2-one has been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Cellular Effects

The effects of 3,3-Difluoropyrrolidin-2-one on various cell types and cellular processes are profound. In macrophages, it inhibits the production of nitric oxide, a key mediator of inflammation. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). Additionally, 3,3-Difluoropyrrolidin-2-one influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses .

Molecular Mechanism

At the molecular level, 3,3-Difluoropyrrolidin-2-one exerts its effects through several mechanisms. It binds to the active site of nitric oxide synthase, inhibiting its enzymatic activity and reducing the production of nitric oxide. This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s affinity for the enzyme. Additionally, 3,3-Difluoropyrrolidin-2-one modulates the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Difluoropyrrolidin-2-one have been studied over various time periods The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over extended periodsIn vitro studies have shown that the inhibitory effects on nitric oxide production are sustained over time, suggesting potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3,3-Difluoropyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide production without causing significant toxicity. At higher doses, potential adverse effects, such as cytotoxicity and disruption of normal cellular functions, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3,3-Difluoropyrrolidin-2-one is involved in several metabolic pathways. It undergoes hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Other metabolic pathways include amide hydrolysis and N-dealkylation. These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 3,3-Difluoropyrrolidin-2-one is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size. These factors determine its accumulation in specific cellular compartments and tissues .

Subcellular Localization

The subcellular localization of 3,3-Difluoropyrrolidin-2-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Additionally, it may undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or mitochondria. These localization patterns influence the compound’s biochemical effects and therapeutic potential .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropyrrolidin-2-one typically involves the fluorination of pyrrolidinone derivatives. One common method is the direct fluorination of pyrrolidin-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 3-position .

Industrial Production Methods: Industrial production of 3,3-Difluoropyrrolidin-2-one may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced fluorination techniques and equipment .

化学反应分析

Types of Reactions: 3,3-Difluoropyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to pyrrolidinone derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives .

相似化合物的比较

3-Fluoropyrrolidin-2-one: A mono-fluorinated derivative with different reactivity and biological properties.

3,3-Dichloropyrrolidin-2-one: A dichlorinated analogue with distinct chemical behavior.

3,3-Dibromopyrrolidin-2-one: A dibrominated compound with unique applications in organic synthesis.

Uniqueness: 3,3-Difluoropyrrolidin-2-one is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and biological properties compared to its mono- and dichlorinated analogues. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

属性

IUPAC Name |

3,3-difluoropyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHHIGBFEDVNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162970-49-2 | |

| Record name | 3,3-difluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 3,3-Difluoropyrrolidin-2-one interact with its target to produce anti-inflammatory effects?

A: While the exact mechanism of action of 3,3-Difluoropyrrolidin-2-one derivatives is still under investigation, the research suggests that these compounds may inhibit the production of nitric oxide (NO) in activated macrophages. [] Macrophages are immune cells that play a crucial role in inflammation by releasing NO, a signaling molecule that contributes to the inflammatory response. By inhibiting NO production, 3,3-Difluoropyrrolidin-2-one derivatives could potentially dampen excessive inflammation. [] Further research is needed to fully elucidate the molecular targets and signaling pathways involved.

Q2: What are the potential applications of the copper-catalyzed synthesis of 3,3-Difluoropyrrolidin-2-ones?

A: The copper-catalyzed aminodifluoroalkylation of alkenes using α-bromodifluoroacetamides offers a novel approach to synthesizing 3,3-Difluoropyrrolidin-2-ones. [] This method is particularly valuable due to its high regioselectivity, good functional group tolerance, and the ready availability of starting materials. [] The ability to efficiently synthesize these compounds paves the way for exploring their potential in various fields. Given the reported anti-inflammatory activity of some derivatives, [] this synthetic route could be instrumental in developing new drug candidates for inflammatory diseases. Furthermore, the presence of the difluoromethylene group in these molecules makes them attractive building blocks for medicinal chemistry, potentially leading to compounds with diverse biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)

![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)

![2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene](/img/structure/B575751.png)

![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)

![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)